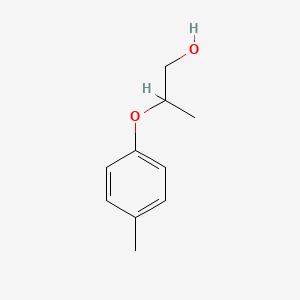

2-(4-Methylphenoxy)propan-1-ol

Description

2-(4-Methylphenoxy)propan-1-ol is a secondary alcohol derivative featuring a 4-methylphenoxy group attached to the first carbon of a propanol backbone. The phenoxy group contributes to lipophilicity, which can influence bioavailability and binding affinity in biological systems, while the propanol moiety offers opportunities for hydrogen bonding and derivatization .

Properties

CAS No. |

6814-50-2 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(4-methylphenoxy)propan-1-ol |

InChI |

InChI=1S/C10H14O2/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9,11H,7H2,1-2H3 |

InChI Key |

ZACKKCOROOKCPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)propan-1-ol typically involves the reaction of 4-methylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction with a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(4-Methylphenoxy)propan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts, such as metal oxides, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)propan-1-ol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, hydrocarbons.

Substitution: Various phenoxy derivatives.

Scientific Research Applications

2-(4-Methylphenoxy)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)propan-1-ol involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The propanol chain can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Methylphenoxy)propan-1-ol with key analogues, focusing on structural features, synthesis, and biological activities.

Phenoxy Propanol Derivatives with Varied Substituents

A. 3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)

- Structure: Features an isopropyl group at the 2-position and a methyl group at the 5-position of the phenoxy ring.

- Synthesis: Synthesized from thymol (2-isopropyl-5-methylphenol) via reaction with 3-bromopropan-1-ol, yielding 8–73% as an oil .

- Application: Intermediate in herbicide development, leveraging the phenoxy group’s ability to disrupt plant growth pathways.

B. Threo- and Erythro-1-(4-Hydroxyphenyl)-2-[4-(E)-Propenylphenoxy]propan-1-ol (11 and 12)

- Structure: Differ in stereochemistry (threo vs. erythro) and include a 4-hydroxyphenyl group and a propenylphenoxy moiety.

- Activity: Exhibit antioxidant properties due to the phenolic hydroxyl group, which scavenges free radicals. These compounds were isolated from Mitrephora wangii and tested for radical scavenging efficacy .

Key Comparison :

- Biological Targets: The hydroxyl group in 11 and 12 enables antioxidant activity, whereas the methyl group in 2-(4-Methylphenoxy)propan-1-ol may favor receptor binding in herbicidal or pharmacological contexts.

Compounds with Additional Functional Groups

A. 2-(4-Methylphenyl)-1-(phenylsulfonyl)-propan-2-ol

- Structure: Includes a sulfonyl group attached to the propanol backbone and a 4-methylphenyl group.

- Synthesis : Produced via reaction of 2-methyl-2-(p-tolyl)oxirane with sodium benzenesulfinate in DMF, yielding crystalline products after column chromatography .

- Application : Acts as an intermediate in organic synthesis, with the sulfonyl group enhancing electrophilicity for nucleophilic substitution reactions.

B. 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

- Structure : Contains dual methoxy groups and a diol configuration.

Key Comparison :

- Reactivity: The sulfonyl group in 2-(4-Methylphenyl)-1-(phenylsulfonyl)-propan-2-ol increases its utility in synthetic chemistry, whereas 2-(4-Methylphenoxy)propan-1-ol’s simpler structure may favor metabolic stability in biological applications.

- Toxicity: Methoxy and diol groups in 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol reduce acute toxicity, making it safer for research use .

Structural Isomers and Stereochemical Variants

A. Threo vs. Erythro Isomers (11 and 12)

Key Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.